(Phenylthio)acetic acid, hexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenylthio)acetic acid, hexadecyl ester is an organic compound with the molecular formula C24H40O2S and a molecular weight of 392.638 . This compound is characterized by the presence of a phenylthio group attached to an acetic acid moiety, which is further esterified with a hexadecyl group. It is a member of the ester family, which are compounds formed by the reaction of an acid and an alcohol.
Vorbereitungsmethoden
The synthesis of (Phenylthio)acetic acid, hexadecyl ester typically involves the esterification of (Phenylthio)acetic acid with hexadecanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Analyse Chemischer Reaktionen
(Phenylthio)acetic acid, hexadecyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide).
Wissenschaftliche Forschungsanwendungen
(Phenylthio)acetic acid, hexadecyl ester has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the phenylthio group into target molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems, is ongoing.
Wirkmechanismus
The mechanism of action of (Phenylthio)acetic acid, hexadecyl ester involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. The phenylthio group can interact with thiol-containing enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
(Phenylthio)acetic acid, hexadecyl ester can be compared with other esters of (Phenylthio)acetic acid, such as:
- (Phenylthio)acetic acid, methyl ester
- (Phenylthio)acetic acid, ethyl ester
- (Phenylthio)acetic acid, butyl ester
These compounds share the phenylthioacetic acid core but differ in the alkyl group attached to the ester. The hexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for membrane interaction .
Eigenschaften
CAS-Nummer |
915696-54-7 |
---|---|
Molekularformel |
C24H40O2S |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
hexadecyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C24H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26-24(25)22-27-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3 |
InChI-Schlüssel |
XUTDABKADWXICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.